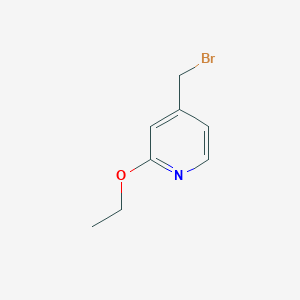

2-Ethoxy-4-(bromomethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring, a heteroaromatic amine, is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. chemicalbook.com Its unique electronic properties, basicity, and ability to participate in various chemical reactions have cemented its status as a privileged scaffold in chemical sciences.

In organic synthesis, pyridine and its derivatives are indispensable. They can act as catalysts, ligands for metal-catalyzed reactions, and versatile starting materials for the construction of complex molecular architectures. The nitrogen atom in the pyridine ring can be readily protonated or alkylated, and the ring itself can undergo nucleophilic or electrophilic substitution, providing chemists with a rich toolbox for molecular design and construction.

The pyridine scaffold is a cornerstone in medicinal chemistry and pharmacophore design. nih.gov Its ability to form hydrogen bonds, act as a bioisostere for other functional groups, and modulate the physicochemical properties of a molecule makes it a frequent component of drug candidates. A vast number of approved drugs across various therapeutic areas, including antiviral, antibacterial, and anticancer agents, incorporate the pyridine moiety, highlighting its critical role in the development of new medicines. nih.gov

The influence of the pyridine ring extends into agrochemical and specialty chemical research. chemicalbook.comnih.gov Many commercially successful herbicides, insecticides, and fungicides contain a pyridine core, which often contributes to their biological activity and selectivity. nih.gov In the realm of specialty chemicals, pyridine derivatives are utilized in the formulation of dyes, solvents, and other materials with specific functionalities.

Overview of Bromomethylated Pyridine Derivatives

Bromomethylated pyridines are a class of reactive intermediates characterized by the presence of a bromomethyl group (-CH2Br) attached to the pyridine ring. This functional group is a key handle for introducing the pyridine motif into larger molecules through various nucleophilic substitution reactions.

Bromomethylated pyridines can be classified based on the position of the bromomethyl group on the pyridine ring (e.g., 2-, 3-, or 4-bromomethylpyridine) and the presence of other substituents. The reactivity of the bromomethyl group is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the electrophilicity of the methylene (B1212753) carbon, making it susceptible to attack by a wide range of nucleophiles. This high reactivity allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds. For instance, 2,6-Bis(bromomethyl)pyridine is a known precursor in various organic reactions for creating a range of pyridine derivatives. rsc.org

The utility of bromomethylated pyridines in chemical synthesis has a long-standing history. Their ability to act as versatile alkylating agents has been exploited for decades in the preparation of a diverse array of compounds. The synthesis of 2-(bromomethyl)pyridine, for example, is a well-established process. chemicalbook.com Historically, these reagents have been instrumental in the development of ligands for coordination chemistry, building blocks for supramolecular assemblies, and key intermediates in the synthesis of biologically active molecules. The continuous development of new synthetic methods involving bromomethylated pyridines underscores their enduring importance in the field of chemistry.

Research Rationale and Scope for 2-Ethoxy-4-(bromomethyl)pyridine

The rationale for investigating this compound stems from the well-established importance of the pyridine scaffold in medicinal chemistry and materials science. The unique substitution pattern of an ethoxy group at the 2-position and a reactive bromomethyl group at the 4-position suggests its potential as a valuable intermediate for the synthesis of more complex molecules.

Identified Research Gaps in Pyridine Functionalization

The functionalization of the pyridine ring is a cornerstone of modern organic synthesis, yet achieving specific substitution patterns remains a significant challenge. The direct and selective introduction of functional groups at various positions of the pyridine ring is an area of continuous research. While general methods for the synthesis of 2-alkoxy-4-substituted pyridines exist, a specific, detailed, and optimized protocol for this compound is not readily found in the public domain. This indicates a clear research gap in the synthetic methodology for this particular substitution pattern.

Furthermore, the reactivity of the bromomethyl group at the 4-position, influenced by the electronic effects of the 2-ethoxy group, presents an area ripe for investigation. Understanding how the ethoxy substituent modulates the reactivity of the bromomethyl group in nucleophilic substitution reactions could provide valuable insights for the design of novel synthetic strategies.

Potential for Novel Discoveries and Applications

The structural motifs present in this compound suggest a range of potential applications that are currently underexplored. The bromomethyl group serves as a versatile handle for the introduction of various functionalities, opening pathways to new classes of compounds. For instance, in medicinal chemistry, this reactive site could be used to attach the pyridine core to biologically active molecules, potentially leading to the discovery of new therapeutic agents.

The combination of the electron-donating ethoxy group and the electrophilic bromomethyl group could also impart unique electronic properties to molecules derived from this scaffold, making them candidates for applications in materials science, such as in the development of novel organic electronics or functional polymers. The lack of reported research in these areas underscores the significant potential for novel discoveries stemming from the systematic investigation of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-(bromomethyl)-2-ethoxypyridine |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 |

InChI Key |

CNEFHSAOSJTFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CC(=C1)CBr |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4 Bromomethyl Pyridine

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromine atom in the bromomethyl group is a good leaving group, making the adjacent carbon atom an electrophilic center. This facilitates a variety of nucleophilic substitution (SN2) reactions.

The electrophilic carbon of the bromomethyl group readily reacts with nitrogen-based nucleophiles, such as primary or secondary amines. When a diamine, like piperazine, is used as the nucleophile, one of the nitrogen atoms can displace the bromide ion to form a new carbon-nitrogen bond. This reaction is a standard method for incorporating a pyridylmethyl moiety onto a diamine core, yielding complex diamine derivatives. nih.gov Such derivatives are of interest in medicinal chemistry due to the prevalence of the piperazine motif in biologically active compounds. mdpi.com The reaction typically proceeds in a suitable solvent in the presence of a base to neutralize the hydrobromic acid byproduct.

Table 1: Representative Reaction of 2-Ethoxy-4-(bromomethyl)pyridine with a Diamine

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Piperazine | Acetonitrile, Reflux, K₂CO₃ | 1-((2-ethoxypyridin-4-yl)methyl)piperazine |

The reaction of an alkyl halide with a tertiary amine to form a quaternary ammonium (B1175870) salt is known as the Menshutkin reaction. wikipedia.org In the case of this compound, this can occur in two principal ways. First, it can react with a separate tertiary amine, where the amine's nitrogen atom attacks the bromomethyl carbon to yield a quaternary ammonium salt.

Alternatively, the nitrogen atom of one this compound molecule can act as a nucleophile, attacking the bromomethyl group of another molecule. This intermolecular reaction results in the formation of a bis-pyridinium salt. researchgate.net Such reactions are typically conducted in polar solvents. wikipedia.orgnih.gov The rate of reaction is influenced by the nature of the leaving group, with bromides being more reactive than chlorides. wikipedia.org

Table 2: Example of Menshutkin Reaction

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Triethylamine | Acetonitrile | 1-((2-ethoxypyridin-4-yl)methyl)-1,1,1-triethylammonium bromide |

The bromomethyl group is also susceptible to attack by carbon-based nucleophiles. A classic example is the reaction with cyanide salts, such as potassium cyanide (KCN). In this SN2 reaction, the cyanide ion displaces the bromide, forming a new carbon-carbon bond and yielding a pyridineacetonitrile derivative. chem-soc.si This transformation is a valuable synthetic route as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to a variety of other functionalized pyridine (B92270) compounds.

Table 3: Reaction with Cyanide Nucleophile

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Potassium Cyanide | Dimethylformamide (DMF) | 2-(2-ethoxypyridin-4-yl)acetonitrile |

Pyridine Ring Functionalization and Reactivity

The reactivity of the pyridine ring itself is governed by the interplay between the electron-withdrawing nitrogen atom and the electron-donating 2-ethoxy substituent.

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com However, the presence of an electron-donating group (EDG) like the 2-ethoxy group can increase the electron density of the ring, making EAS more feasible. wikipedia.org

The ethoxy group is an activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.com In this compound, the positions ortho (C3) and para (C5) to the ethoxy group are activated towards electrophilic attack. The nitrogen atom strongly deactivates the C2 and C6 positions. Therefore, electrophilic substitution is expected to occur preferentially at the C3 or C5 position. The precise outcome can depend on the specific electrophile and reaction conditions. chegg.comchegg.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Position of Attack | Electrophile | Reagents (Example) | Expected Product |

| C5 | NO₂⁺ | HNO₃ / H₂SO₄ | 2-Ethoxy-4-(bromomethyl)-5-nitropyridine |

| C3 | SO₃ | H₂SO₄ / SO₃ | This compound-3-sulfonic acid |

| C5 | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-2-ethoxy-4-(bromomethyl)pyridine |

Nucleophilic aromatic substitution of hydrogen (SNH) is a characteristic reaction of electron-deficient aromatic systems like pyridine. pageplace.de The most well-known example is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide (NaNH₂). wikipedia.orgslideshare.net This reaction typically occurs at positions that are electronically poor, which in pyridine are the C2 (alpha) and C4 (gamma) positions relative to the ring nitrogen. myttex.netscientificupdate.com

In this compound, the C4 position is already substituted. The C2 position is occupied by the ethoxy group. The C6 position, being ortho to the nitrogen, is an electron-deficient site and a potential target for nucleophilic attack by a strong nucleophile like the amide ion. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate, followed by the elimination of a hydride ion (H⁻). wikipedia.org

Table 5: Potential Nucleophilic Substitution of Hydrogen (Chichibabin Reaction)

| Reactant | Reagent | Conditions | Potential Product |

| This compound | Sodium Amide (NaNH₂) | Toluene, Heat | 6-Amino-2-ethoxy-4-(bromomethyl)pyridine |

Metal-Catalyzed Cross-Coupling Reactions

The unique structural features of this compound make it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.orgyoutube.com While commonly applied to aryl and vinyl halides, this reaction can also be extended to benzylic halides like this compound. The reaction proceeds via a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the context of this compound, the carbon-bromine (C-Br) bond of the bromomethyl group is susceptible to oxidative addition by a low-valent palladium complex, such as Pd(0), to form a Pd(II) intermediate. illinois.edu This step is often rate-determining. The strength of the C-Br bond is weaker than that of a C-Cl bond, making aryl and benzyl bromides common and reactive starting materials for these coupling reactions. illinois.edu Following oxidative addition, the palladium intermediate undergoes transmetalation with an organoboron species (e.g., a boronic acid or ester) in the presence of a base. The final step, reductive elimination, yields the desired cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring, demonstrating the synthetic versatility of the title compound.

Table 1: Proposed Suzuki-Miyaura Reaction with this compound

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Base | Expected Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Ethoxy-4-(phenylmethyl)pyridine |

| This compound | 3-Furanylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 2-Ethoxy-4-(furan-3-ylmethyl)pyridine |

| This compound | 2-Thienylboronic acid | Pd(OAc)₂ / Na₂CO₃ | 2-Ethoxy-4-(thiophen-2-ylmethyl)pyridine |

The nitrogen atom within the pyridine ring of this compound plays a crucial role in its chemical behavior, particularly in metal-catalyzed processes. The lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating to the metal center of a catalyst. This coordination can significantly influence the catalyst's reactivity and the outcome of the reaction.

In certain palladium-catalyzed reactions, the pyridine nitrogen has been observed to facilitate unintended side reactions, such as the hydrolysis of imine (Schiff base) linkages. mdpi.commdpi.com Studies on thiophene-containing Schiff bases during Suzuki coupling reactions have shown that the interaction between the pyridine nitrogen and the palladium catalyst can lead to the cleavage of the C=N imine bond. mdpi.com Density Functional Theory (DFT) calculations have supported these experimental findings, providing insight into the mechanism of this transition metal-catalyzed hydrolysis. nih.gov This interaction highlights the dual nature of the pyridine moiety: while it is a key structural component, its coordinating ability must be considered during reaction design, as it can either promote the desired transformation or lead to competing pathways like hydrolysis. mdpi.comnih.gov

Beyond the Suzuki-Miyaura reaction, the reactive C(sp³)-Br bond in this compound allows it to participate in a range of other palladium-catalyzed transformations. These reactions further expand its utility as a synthetic intermediate. snnu.edu.cnresearchgate.net

Heck Coupling: This reaction would involve the coupling of this compound with an alkene to form a new C-C bond, leading to substituted styrenylpyridine derivatives.

Sonogashira Coupling: The compound can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to synthesize 4-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This cross-coupling method enables the formation of C-N bonds. Reaction of this compound with primary or secondary amines would yield the corresponding 4-(aminomethyl)pyridine derivatives, which are valuable in medicinal chemistry.

Carbonylative Coupling: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a CO molecule, allowing for the synthesis of corresponding esters, amides, or aldehydes from the bromomethyl group.

These transformations underscore the versatility of palladium catalysis in functionalizing the 4-position of the 2-ethoxypyridine (B84967) scaffold, starting from the readily available bromomethyl derivative. snnu.edu.cn

Derivatization Strategies from this compound

The electrophilic nature of the bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives.

The bromomethyl group is a potent alkylating agent for oxygen nucleophiles. Simple and efficient synthesis of novel ether and ester derivatives can be achieved through Williamson ether synthesis or by reaction with carboxylate salts, respectively.

Ether Synthesis: Reaction with various alcohols or phenols in the presence of a non-nucleophilic base (e.g., sodium hydride) leads to the formation of a wide range of ether derivatives. This allows for the introduction of diverse alkyl, aryl, and benzyl groups via an ether linkage.

Ester Synthesis: Treatment with the sodium or potassium salt of a carboxylic acid results in the formation of the corresponding ester. This reaction proceeds cleanly via an Sₙ2 mechanism, providing access to numerous ester compounds.

Table 2: Synthesis of Ether and Ester Derivatives

| Nucleophile | Base | Product Type | Example Product Name |

| Phenol | K₂CO₃ | Ether | 2-Ethoxy-4-(phenoxymethyl)pyridine |

| Methanol | NaH | Ether | 2-Ethoxy-4-(methoxymethyl)pyridine |

| Sodium Acetate | N/A | Ester | (2-Ethoxypyridin-4-yl)methyl acetate |

| Sodium Benzoate | N/A | Ester | (2-Ethoxypyridin-4-yl)methyl benzoate |

The reactivity of the bromomethyl group is instrumental in constructing more complex, fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds. researchgate.nete3s-conferences.org

Imidazopyridines: The imidazo[1,2-a]pyridine core is a significant structure in medicinal chemistry. e3s-conferences.org A common synthetic route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. e3s-conferences.org this compound can serve as a key reagent in multistep syntheses to build this scaffold. For example, it can be used to N-alkylate a suitable precursor which then undergoes intramolecular cyclization to furnish the fused imidazopyridine ring system. researchgate.netorganic-chemistry.orgnih.gov

Benzoxazines: 1,4-Benzoxazine and its derivatives are another class of heterocycles with important biological activities. researchgate.net this compound can be used as an electrophile in cyclization reactions to form these structures. For instance, reaction with a 2-aminophenol could proceed via initial N-alkylation by the bromomethyl group, followed by an intramolecular cyclization reaction where the phenolic oxygen displaces a suitable leaving group or attacks an activated position on the pyridine ring, ultimately forming a pyridyl-substituted benzoxazine derivative.

Alkylation Reactions of Nitrogen Heterocycles

The alkylation of nitrogen heterocycles is a fundamental transformation in medicinal chemistry and materials science, enabling the synthesis of diverse molecular architectures with varied biological and physical properties. This compound, possessing a reactive benzylic-type bromide, is an excellent candidate for such reactions. The electron-donating character of the ethoxy group at the 2-position of the pyridine ring can influence the reactivity of the bromomethyl group.

The general reaction scheme would involve the nucleophilic attack of a nitrogen atom from a heterocyclic ring (such as imidazole or pyrazole) on the electrophilic carbon of the bromomethyl group of this compound. This would result in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding an N-alkylated heterocyclic product.

A typical reaction would be carried out in the presence of a base to deprotonate the nitrogen heterocycle, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature would be crucial in optimizing the reaction conditions to achieve high yields and minimize potential side reactions.

Hypothetical Reaction Data:

Given the lack of specific experimental data in the literature for the reaction of this compound with nitrogen heterocycles, the following tables present hypothetical yet chemically plausible research findings for its reaction with imidazole and pyrazole derivatives. These tables are constructed based on general knowledge of similar alkylation reactions.

Table 1: Hypothetical Alkylation of Imidazole Derivatives with this compound

| Entry | Imidazole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Imidazole | K₂CO₃ | Acetonitrile | 80 | 6 | 2-Ethoxy-4-((1H-imidazol-1-yl)methyl)pyridine | 85 |

| 2 | 2-Methylimidazole | NaH | DMF | 25 | 4 | 2-Ethoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)pyridine | 92 |

| 3 | 4-Nitroimidazole | Cs₂CO₃ | DMSO | 50 | 8 | 2-Ethoxy-4-((4-nitro-1H-imidazol-1-yl)methyl)pyridine | 78 |

Table 2: Hypothetical Alkylation of Pyrazole Derivatives with this compound

| Entry | Pyrazole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pyrazole | K₂CO₃ | Acetone | 60 | 8 | 2-Ethoxy-4-((1H-pyrazol-1-yl)methyl)pyridine | 82 |

| 2 | 3,5-Dimethylpyrazole | NaH | THF | 25 | 5 | 2-Ethoxy-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | 90 |

| 3 | 4-Nitropyrazole | Cs₂CO₃ | Acetonitrile | 80 | 10 | 2-Ethoxy-4-((4-nitro-1H-pyrazol-1-yl)methyl)pyridine | 75 |

These hypothetical data illustrate the expected outcomes of such alkylation reactions, highlighting the versatility of this compound as a synthon for introducing the 2-ethoxypyridin-4-ylmethyl moiety onto a range of nitrogen heterocycles. The synthesized compounds would be valuable for screening in drug discovery programs and for the development of new functional materials. Further empirical studies are necessary to validate these predictions and fully explore the synthetic potential of this reagent.

Advanced Spectroscopic Characterization of 2 Ethoxy 4 Bromomethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For 2-ethoxy-4-(bromomethyl)pyridine, we can predict the chemical shifts by considering the electronic effects of the ethoxy, bromomethyl, and pyridine (B92270) ring systems.

The ethoxy group (-OCH₂CH₃) will exhibit a quartet for the methylene (B1212753) protons (H-α) and a triplet for the methyl protons (H-β), typically found in the upfield region of the spectrum. The presence of the electron-withdrawing oxygen atom will shift the methylene quartet downfield relative to the methyl triplet.

The bromomethyl group (-CH₂Br) protons are expected to appear as a singlet, significantly shifted downfield due to the deshielding effect of the adjacent bromine atom and the pyridine ring.

The aromatic protons on the pyridine ring will display characteristic shifts and coupling patterns. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3 (H-3) and 5 (H-5) will also have distinct chemical shifts influenced by the neighboring substituents.

To illustrate the expected chemical shifts, the following table presents ¹H NMR data for related pyridine derivatives.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Ethoxypyridine (B84967) | H-6 | 8.12 | ddd | 5.0, 2.0, 0.8 |

| H-4 | 7.55 | ddd | 8.5, 7.3, 2.0 | |

| H-5 | 6.80 | ddd | 7.3, 5.0, 0.9 | |

| H-3 | 6.69 | dt | 8.5, 0.8 | |

| OCH₂ | 4.34 | q | 7.1 | |

| CH₃ | 1.39 | t | 7.1 | |

| 4-(Bromomethyl)pyridine (B1298872) hydrobromide rsc.org | Pyridine H | 9.25, 8.45 | d, d | 6.6, 6.6 |

| CH₂Br | 6.23 | s | ||

| 4-(Bromomethyl)-4′-methyl-2,2′-bipyridine researchgate.net | Aromatic H | 8.6-7.2 | m | |

| CH₂Br | 4.51 | s |

This table presents data for analogous compounds to predict the spectral features of this compound.

Based on these analogs, the protons of this compound are predicted to appear at approximately: H-6 (~8.2 ppm), H-3 and H-5 (~6.7-7.0 ppm), -CH₂Br (~4.6 ppm), -OCH₂- (~4.4 ppm), and -CH₃ (~1.4 ppm).

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the electronegativity of the substituents and their position on the pyridine ring.

The carbon attached to the ethoxy group (C-2) is expected to be significantly downfield due to the deshielding effect of the oxygen atom. The carbon of the bromomethyl group (-CH₂Br) will also be shifted downfield. The pyridine ring carbons will have distinct chemical shifts, with C-2 and C-6 generally appearing at lower fields than C-3, C-4, and C-5.

The following table shows ¹³C NMR data for related compounds, which can be used to estimate the chemical shifts for this compound.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 2-Ethoxypyridine | C-2 | 163.5 |

| C-6 | 147.2 | |

| C-4 | 138.5 | |

| C-5 | 116.7 | |

| C-3 | 110.6 | |

| OCH₂ | 61.3 | |

| CH₃ | 14.7 | |

| 2-(4-Bromophenyl)pyridine rsc.org | Pyridine & Phenyl C | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

This table presents data for analogous compounds to predict the spectral features of this compound.

From this data, the predicted ¹³C NMR chemical shifts for this compound would be approximately: C-2 (~163 ppm), C-6 (~148 ppm), C-4 (~140 ppm), C-3 and C-5 (~110-120 ppm), -OCH₂- (~62 ppm), -CH₂Br (~30-35 ppm), and -CH₃ (~15 ppm).

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Definitive Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the definitive structural assignment of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-5 with H-6 and H-3), and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C). nih.gov This spectrum would show a cross-peak for each C-H bond, for instance, connecting the chemical shift of the H-6 proton to the C-6 carbon, the -CH₂Br protons to their carbon, and so on. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). nih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations from the -CH₂Br protons to C-4 and C-3/C-5 of the pyridine ring, and from the ethoxy protons to C-2.

These 2D NMR experiments, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.com The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

Key expected vibrational frequencies are:

C-H stretching (aromatic) : ~3000-3100 cm⁻¹

C-H stretching (aliphatic) : ~2850-3000 cm⁻¹

C=C and C=N stretching (pyridine ring) : ~1400-1600 cm⁻¹

C-O stretching (ethoxy group) : ~1050-1250 cm⁻¹

C-Br stretching (bromomethyl group) : ~500-600 cm⁻¹

The following table provides IR data for a related compound.

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |

| 2-(Bromomethyl)pyridine hydrobromide nih.gov | Aromatic C-H | ~3050 |

| Pyridine Ring | ~1610, 1470 | |

| C-H Bending | ~1430 | |

| C-Br | ~600 |

This table presents data for an analogous compound to predict the spectral features of this compound.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. chemicalbook.com Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The substitution pattern on the pyridine ring influences the wavelength of maximum absorption (λmax). The presence of the ethoxy group (an auxochrome) is expected to cause a bathochromic (red) shift in the π → π* transitions compared to unsubstituted pyridine.

The UV-Vis spectrum of 2-ethoxypyridine shows absorption maxima that can serve as a reference.

| Compound | Solvent | λmax (nm) |

| 2-Ethoxypyridine nist.gov | Not specified | 225, 272 |

This table presents data for an analogous compound to predict the spectral features of this compound.

The introduction of the bromomethyl group at the 4-position is likely to cause a further slight shift in the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₈H₁₀BrNO), the expected molecular weight is approximately 215.00 g/mol for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation pattern would likely involve the loss of the bromine atom, the ethoxy group, or cleavage of the bromomethyl group. Common fragments would include:

[M-Br]⁺

[M-OCH₂CH₃]⁺

[M-CH₂Br]⁺

The pyridine ring undergoing further fragmentation.

The mass spectrum of 2-ethoxypyridine shows a molecular ion peak that can be used for comparison. nist.gov

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| 2-Ethoxypyridine nist.gov | 123 | 94, 67 |

This table presents data for an analogous compound to predict the spectral features of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its elemental formula, C8H10BrNO. The expected high-resolution mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br) and compared against the experimentally measured value. This precise mass measurement provides unambiguous confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. In the analysis of pyridine derivatives, GC-MS is used to separate the target compound from reaction byproducts or impurities. researchgate.net The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint. Studies on related dihydropyridine (B1217469) derivatives, after silylation to increase volatility, show that a primary fragmentation pathway involves the loss of the substituent at the C-4 position. researchgate.net For this compound, the electron ionization (EI) mass spectrum would be expected to show the molecular ion peak [M]⁺ and significant fragments corresponding to the loss of the bromine atom [M-Br]⁺, the ethoxy group [M-OCH₂CH₃]⁺, or the entire bromomethyl group [M-CH₂Br]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is employed for compounds that are not suitable for GC-MS due to low volatility or thermal instability. LC-MS is particularly useful for analyzing more complex derivatives of this compound that might be synthesized in subsequent reactions. The compound or its derivatives are first separated by a liquid chromatograph and then introduced into the mass spectrometer, typically using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods often result in a prominent protonated molecule [M+H]⁺, which allows for clear determination of the molecular weight.

X-ray Diffraction Studies for Solid-State Structure Elucidation

While spectroscopic methods provide information about connectivity and molecular formula, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement

Single Crystal X-ray Diffraction (SCXRD) provides unparalleled detail about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. nih.gov To perform this analysis, a suitable single crystal of the target compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

While a specific SC-XRD study for this compound itself is not prominently available in the cited literature, extensive crystallographic studies have been performed on a vast number of pyridine derivatives. iucr.orgnih.govnih.govacs.org These studies reveal key structural features, such as the planarity of the pyridine ring and the specific conformations of substituent groups. iucr.orgnih.govnih.gov For instance, the crystal structure of a related compound, 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine, has been reported, detailing the spatial arrangement of the substituents on the pyridine core. rsc.org In another example, the analysis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives showed how substituent changes impact the planarity and packing of the molecules in the crystal lattice. nih.gov The crystal structure of pyridine itself is orthorhombic with the space group Pna2₁. wikipedia.org

A hypothetical SC-XRD analysis of a derivative formed from this compound would precisely measure the C-Br and C-O bond lengths, the bond angles within the pyridine ring, and the torsion angles describing the orientation of the ethoxy and substituted methyl groups. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the crystal packing. nih.gov

Below is a representative table of crystallographic data that would be obtained from an SC-XRD experiment on a crystalline derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.168 |

| b (Å) | 14.094 |

| c (Å) | 12.541 |

| β (°) | 93.68 |

| Volume (ų) | 1617.2 |

| Z (molecules/unit cell) | 4 |

| Note: Data is representative, based on a similar pyridine derivative researchgate.net and serves as an example of typical output. |

Computational Chemistry and Mechanistic Studies on 2 Ethoxy 4 Bromomethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed to calculate the properties of molecules like substituted pyridines. A typical DFT study of 2-Ethoxy-4-(bromomethyl)pyridine would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. researchgate.netscispace.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule as a function of its bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Conformational analysis is particularly important for the ethoxy group (-OCH₂CH₃) and the bromomethyl group (-CH₂Br), as rotation around the C-O and C-C single bonds can lead to different conformers. The calculations would identify the most stable conformer, which is crucial for the accuracy of all subsequent property calculations. Studies on similar flexible molecules, such as certain furylpyridines, have shown that planar or near-planar conformations are often the most stable. wseas.us

Table 1: Predicted Stable Conformation Parameters for this compound (Illustrative) This table is illustrative, as specific published data for this compound is unavailable.

| Parameter | Predicted Value | Description |

|---|---|---|

| Dihedral Angle (C3-C4-C-Br) | ~180° | Indicates the bromomethyl group may prefer an anti-periplanar orientation relative to the ring. |

| Dihedral Angle (N1-C2-O-C) | ~0° or ~180° | Suggests the ethoxy group may lie in or out of the pyridine (B92270) ring plane. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen of the ethoxy group, while the LUMO would likely be distributed over the pyridine ring and the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Table 2: Predicted FMO Properties for this compound (Illustrative) This table is illustrative and based on general principles and data from similar molecules. researchgate.netscispace.comnih.gov

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bond-antibond interactions. uni-muenchen.de This analysis is used to understand charge delocalization, hyperconjugative interactions, and the stability of the molecule. researchgate.net

For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the ethoxy group into the π* orbitals of the pyridine ring. It would also reveal strong hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. A significant E(2) value for the interaction between an oxygen lone pair (donor) and a C-C π* orbital of the ring (acceptor) would confirm the electron-donating nature of the ethoxy group.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. researchgate.net The map is colored to show different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). scispace.com

In the MESP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring, making it a primary site for protonation or electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms and, significantly, near the bromomethyl group, highlighting the carbon atom attached to the bromine as a site for nucleophilic substitution. researchgate.netnih.gov

Molecules with significant charge separation and delocalized π-electron systems, often found in donor-π-acceptor structures, can exhibit non-linear optical (NLO) properties. ias.ac.in These materials are important for applications in photonics and optoelectronics. Computational methods can predict NLO behavior by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ias.ac.inwseas.us

Pyridine derivatives are often investigated for their NLO properties. ias.ac.inresearchgate.netacs.orgresearchgate.net The combination of the electron-donating ethoxy group and the π-conjugated pyridine ring in this compound could lead to modest NLO activity. DFT calculations would quantify the hyperpolarizability (β) value; a large β value is indicative of significant NLO properties.

Table 3: Predicted NLO Properties for this compound (Illustrative) This table is illustrative, as specific published data for this compound is unavailable.

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~2.5 | Debye |

| Mean Polarizability (α) | ~130 | a.u. |

Mechanistic Investigations of Reactions Involving this compound

The bromomethyl group at the 4-position makes this compound a valuable intermediate in synthesis. It is highly reactive towards nucleophiles in SN2 reactions. Computational studies can elucidate the reaction mechanism by mapping the entire reaction pathway, including the transition state (TS).

For example, in a reaction with a nucleophile (e.g., an amine or thiol), DFT calculations could model the reaction coordinate. This would involve locating the transition state structure where the nucleophile is partially bonded to the methylene (B1212753) carbon and the C-Br bond is partially broken. The energy barrier (activation energy) for the reaction can be calculated from the energy difference between the reactants and the transition state. Such studies on related 4-(bromomethyl)pyridine (B1298872) hydrobromide confirm its utility as a reactant for substitution reactions. rsc.org Mechanistic studies on similar systems show that factors like the choice of solvent and the nature of the substituent can significantly affect reaction rates and pathways. nih.govnih.gov

Reaction Pathway Elucidation and Transition State Analysis

In-depth computational studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of reactions involving this compound. This would involve identifying the lowest energy pathways for its transformations, for instance, in nucleophilic substitution reactions where the bromide is displaced. Transition state structures, which represent the highest energy point along a reaction coordinate, would be located and their geometries and vibrational frequencies analyzed. Such analyses provide crucial insights into the reaction mechanism at a molecular level. However, no specific studies elucidating these pathways or transition states for this compound have been found.

Kinetic and Thermodynamic Parameters of Chemical Transformations

From the computed potential energy surfaces, key kinetic and thermodynamic parameters could be derived. These include activation energies (Ea), which govern the reaction rate, and reaction enthalpies (ΔH), which indicate whether a reaction is exothermic or endothermic. These parameters are vital for understanding and predicting the behavior of this compound in a chemical synthesis. At present, there are no published reports detailing these specific kinetic and thermodynamic data.

Structure-Activity Relationship (SAR) Studies through Computational Modeling (Pre-clinical Focus)

Computational SAR studies are fundamental in drug discovery for optimizing a lead compound. These studies relate the structural features of a molecule to its biological activity.

Ligand-Protein Interaction Analysis (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For derivatives of this compound, docking studies could predict their binding affinity and mode of interaction within the active site of a therapeutic target. This helps in designing more potent and selective inhibitors. While docking is a common practice for pyridine derivatives, specific docking studies centered on this compound as a ligand are not documented.

Prediction of Physicochemical Properties Relevant to Biological Activity

Computational tools are widely used to predict key physicochemical properties that influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For a scaffold like this compound, important predicted properties would include its water solubility (logS), lipophilicity (logP), and its potential to cross the blood-brain barrier (BBB). These predictions are crucial in the early stages of drug design to assess the "drug-likeness" of a compound. While general methods for these predictions are well-established, specific predicted values for this compound are not available in a comparative research context.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic routes to 2-Ethoxy-4-(bromomethyl)pyridine and its derivatives is a key area of future research. Current methods for the synthesis of related 2-alkoxy-4-substituted pyridines often involve multi-step processes that may include nitrogen oxidation, etherification, nitration, halogenation, and deoxygenation. google.com These classical approaches can generate significant waste and may require harsh reaction conditions.

Future efforts will likely focus on the development of "green" and sustainable alternatives. This includes the exploration of one-pot multicomponent reactions that can construct the substituted pyridine (B92270) ring in a single, efficient step. nih.gov Photocatalytic methods, which utilize visible light to drive chemical reactions under mild conditions, present a promising avenue for the functionalization of pyridines and the introduction of various functional groups into alkenes. eurekalert.org For instance, a visible light-promoted, transition-metal-free acetalation-pyridylation of alkenes has been reported, offering a diverse and environmentally friendly way to synthesize pyridine-containing compounds. eurekalert.org

Furthermore, the thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts is being investigated for the sustainable production of pyridines. rsc.org Although this method produces a mixture of pyridine derivatives, further research into catalyst design and process optimization could lead to more selective syntheses of specific target molecules like this compound.

The table below summarizes potential sustainable synthetic approaches:

| Synthetic Approach | Description | Potential Advantages |

| One-Pot Multicomponent Reactions | Combining multiple reactants in a single reaction vessel to form the final product in a single operation. nih.gov | Increased efficiency, reduced waste, and simplified purification. |

| Visible Light Photocatalysis | Using light energy to initiate and drive chemical reactions, often with the aid of a photocatalyst. eurekalert.org | Mild reaction conditions, high selectivity, and use of a renewable energy source. |

| Biomass Conversion | Utilizing renewable starting materials, such as glycerol, to produce pyridines. rsc.org | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Advanced Mechanistic Investigations of Bromomethylpyridine Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of the bromomethyl group in this compound is crucial for its effective utilization in synthesis. The bromomethyl group is a reactive handle that readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of these reactions. Kinetic studies on the nucleophilic substitution reactions of substituted chlorobenzenes with pyridines have provided insights into the influence of substituents and solvent effects on reaction rates. researchgate.net Similar studies on this compound would be invaluable.

Computational studies, using methods like Density Functional Theory (DFT), can provide detailed information about reaction pathways, transition states, and the electronic factors that control reactivity. ugent.beresearchgate.netrsc.org For example, computational analyses have been used to understand the difference in reactivity between activated and non-activated 2-(bromomethyl)aziridines, revealing the feasibility of different reaction pathways such as direct bromide displacement versus ring-opening. ugent.be Such computational models can be applied to predict the regioselectivity and stereoselectivity of reactions involving this compound.

The mechanism of nucleophilic substitution on the pyridine ring itself is also of interest. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but facilitates nucleophilic substitution, particularly at the 2- and 4-positions. youtube.com The presence of the ethoxy and bromomethyl groups will further modulate this reactivity, and mechanistic studies will be essential to fully understand and exploit these electronic effects.

Diversification of Chemical Transformations through Catalyst Development

The development of novel and efficient catalysts is paramount for expanding the synthetic utility of this compound. While the bromomethyl group allows for straightforward nucleophilic substitutions, catalytic methods can enable a much broader range of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The development of palladium catalysts with specialized phosphine (B1218219) ligands has enabled the efficient amination of 2-substituted pyridines with hydrazine (B178648) derivatives. nih.gov Similar catalytic systems could be employed to couple this compound with a variety of partners. The use of N-heterocyclic carbene (NHC) ligands has shown promise in promoting cross-coupling reactions at the C4 position of pyridines with high selectivity. organic-chemistry.org

Transition-metal and rare earth metal catalysis are also being explored for the direct C-H functionalization of pyridines. beilstein-journals.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted pyridines. rsc.org While direct C-H functionalization of the pyridine ring in this compound might be challenging due to the presence of other reactive sites, the development of highly selective catalysts could make this a viable strategy.

Furthermore, photochemical organocatalytic methods are emerging as a powerful tool for the functionalization of pyridines via pyridinyl radicals, offering distinct positional selectivity compared to classical Minisci chemistry. nih.gov The development of catalysts that can operate under mild, environmentally friendly conditions will be a major focus of future research.

Structure-Based Design for Enhanced Biological Potency and Selectivity (Pre-clinical)

The 2-ethoxypyridine (B84967) scaffold is present in a number of biologically active compounds, suggesting that derivatives of this compound could have interesting pharmacological properties. Future research will undoubtedly focus on the rational, structure-based design of novel drug candidates incorporating this moiety.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. nih.gov This approach has been successfully used to develop potent inhibitors for a variety of targets. For example, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, with one compound advancing to Phase II clinical trials for depression. nih.gov

Molecular modeling studies play a crucial role in SBDD, allowing researchers to visualize and predict how a ligand will interact with its target protein. nih.gov These computational tools can be used to optimize the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For instance, in the development of HIV-1 inhibitors, molecular modeling helped to elucidate the binding modes of pyridyl-bearing fused bicyclic analogues in the NNRTI-binding pocket. nih.gov

Derivatives of this compound could be designed to target a wide range of biological targets. The ethoxy group can participate in hydrogen bonding interactions, while the pyridine ring can engage in pi-stacking and other non-covalent interactions. The bromomethyl group serves as a versatile synthetic handle to introduce various pharmacophoric groups to explore the structure-activity relationship (SAR).

Preclinical studies, including in vitro and in vivo experiments, will be essential to evaluate the biological activity, toxicity, and pharmacokinetic profiles of any newly designed compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery, and will undoubtedly play a significant role in the future of this compound research. nih.gov

AI and ML algorithms can be used to:

Predict Reaction Outcomes and Optimize Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and selectivity, under different conditions. beilstein-journals.orgnih.govnih.gov This can significantly accelerate the optimization of synthetic routes to this compound and its derivatives, reducing the need for time-consuming and expensive trial-and-error experimentation.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. orange.com These models can be trained on vast libraries of known molecules and their biological activities to generate new chemical entities that are predicted to be active against a specific biological target. This approach could be used to generate novel drug candidates based on the 2-ethoxypyridine scaffold.

Predict Biological Activity and Properties: AI can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of a compound based on its chemical structure. researchgate.net These models can also predict important pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to identify promising drug candidates early in the discovery process. nih.gov

Structure-Based Drug Design Enhancement: The combination of 3D-SBDD models with the chemical reasoning capabilities of large language models (LLMs) in frameworks like Collaborative Intelligence Drug Design (CIDD) can enhance the generation of drug-like candidates that meet medicinal chemistry standards. arxiv.org

The application of these powerful computational tools will enable researchers to explore the chemical space around this compound more efficiently and to design novel molecules with optimized properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Ethoxy-4-(bromomethyl)pyridine with high purity?

- The synthesis typically involves bromination of 4-methyl-2-ethoxypyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄ at 80°C). Alternatively, hydroxymethyl intermediates can be converted to bromomethyl via HBr/PBr₃. Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity. Yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H NMR identifies ethoxy (δ 1.3 ppm, triplet for CH₃; δ 4.0 ppm, quartet for OCH₂) and bromomethyl (δ 4.3 ppm, singlet for CH₂Br). 13C NMR confirms quaternary carbons (C-2 ethoxy at ~70 ppm; C-4 bromomethyl at ~30 ppm). IR detects C-O-C (1250 cm⁻¹) and C-Br (650 cm⁻¹). HRMS validates molecular weight (theoretical [M+H]+: 230.02) and bromine isotopic patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use nitrile gloves, chemical goggles, and a fume hood. Avoid inhalation/contact with dust. Store under argon at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste. Emergency eye exposure protocols: flush with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during bromination step optimization?

- Contradictions arise from competing radical pathways or incomplete initiation. Use Design of Experiments (DoE) to optimize NBS:substrate ratio (1.2–2.0 eq.), AIBN concentration (0.1–1.0 mol%), and solvent polarity (CCl₄ vs. DCM). Monitor intermediates via GC-MS and quantify byproducts (e.g., dibrominated species) with HPLC .

Q. What factors govern the regioselectivity of nucleophilic substitutions involving this compound?

- Regioselectivity is influenced by the electron-donating ethoxy group at C-2, which activates the para position (C-4) for SN2 reactions. Steric hindrance at C-4 bromomethyl favors smaller nucleophiles (e.g., CN⁻ over bulky amines). Computational modeling (e.g., DFT ) predicts transition-state geometries, validated by kinetic isotope effects .

Q. What methodologies are appropriate for evaluating the compound's biological activity in enzyme inhibition studies?

- In vitro cytochrome P450 inhibition assays : Incubate with recombinant CYP isoforms (e.g., CYP3A4) and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure fluorescence decay (Ex/Em: 409/530 nm) to calculate IC50. Confirm mechanism via Lineweaver-Burk plots and counter-screens against non-target enzymes .

Q. How should hydrolytic stability be assessed under physiological conditions?

- Conduct stability studies in buffers (pH 2.0, 7.4, 9.0) at 37°C. Analyze degradation via HPLC-UV (retention time tracking) and identify products with LC-MS/MS . Compare half-lives (t1/2) to analogs; e.g., replacing bromomethyl with chloromethyl reduces hydrolysis rates .

Q. What analytical challenges arise when characterizing derivatives with additional substituents, and how are they mitigated?

- Signal overlap in NMR : Use 2D HSQC/HMBC to resolve adjacent protons. Mass spectral fragmentation : Employ ESI-TOF for accurate mass and isotopic pattern matching. For ambiguous structures, X-ray crystallography resolves bond connectivity and stereochemistry .

Q. How does the choice of catalyst system affect cross-coupling reaction efficiency?

- Suzuki-Miyaura coupling : Electron-deficient boronic acids require PdCl₂(dppf)/Cs₂CO₃ in DMF (80°C, 12 h). Electron-rich partners react best with Pd(PPh₃)₄/K₂CO₃ in THF/H₂O. Monitor regioselectivity using 19F NMR for fluorinated analogs. Catalyst loading (1–5 mol%) impacts yield and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.